molecular formula C9H20N2O2 B1305310 Methyl 3-((3-(dimethylamino)propyl)amino)propanoate CAS No. 90796-69-3

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate

Cat. No.: B1305310
CAS No.: 90796-69-3
M. Wt: 188.27 g/mol
InChI Key: WQKFFWPHFBTKLF-UHFFFAOYSA-N
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Description

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (CAS: 90796-69-3) is a tertiary amine-containing ester compound characterized by a methyl ester group, a propanoate backbone, and a branched alkylamine substituent.

Properties

IUPAC Name

methyl 3-[3-(dimethylamino)propylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-11(2)8-4-6-10-7-5-9(12)13-3/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKFFWPHFBTKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389074
Record name Methyl N-[3-(dimethylamino)propyl]-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90796-69-3
Record name Methyl N-[3-(dimethylamino)propyl]-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-(dimethylamino)propylamine with methyl acrylate. The reaction typically occurs under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as purification and distillation to achieve high purity levels. The compound is usually stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for participation in multiple chemical reactions, including oxidation, reduction, and substitution reactions. The compound can undergo oxidation to yield carboxylic acids or reduction to form alcohols, making it valuable for producing derivatives with different functional groups.

Reaction TypeExample ProductCommon Reagents
OxidationCarboxylic acidsPotassium permanganate
ReductionAlcoholsLithium aluminum hydride
SubstitutionVarious derivativesNucleophiles

Biology

Biological Activity Studies
Research has indicated that this compound exhibits potential biological activities. It is being studied for its interactions with biomolecules and its effects on various biochemical pathways. For instance, it may modulate the activity of specific enzymes or receptors, contributing to its therapeutic potential.

Case studies have demonstrated its role in binding assays related to serotonin transporters (SERT), where structural modifications have been explored to enhance binding affinity and selectivity for SERT over norepinephrine transporters (NET) .

Medicine

Therapeutic Applications
The compound is under investigation for potential therapeutic uses, particularly in the treatment of mood disorders due to its interaction with neurotransmitter systems. Ongoing studies aim to elucidate its pharmacological profile and efficacy as a candidate for antidepressant therapies.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and the development of new materials with specific functional characteristics.

Similar Compounds

Compound NameStructural Features
Methyl 3-(dimethylamino)propionateLacks additional amino group
N,N-Dimethyl-β-alanine methyl esterSimilar functional groups but different structural properties

This compound is distinguished by its combination of functional groups that impart unique chemical and biological properties, offering advantages over structurally similar compounds.

Mechanism of Action

The mechanism of action of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Metrics

Compound Name CAS Number Molecular Formula Similarity Score* Key Structural Differences
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate 90796-69-3 C9H19N2O2 Reference
Methyl 4-hydroxypiperidine-3-carboxylate HCl 2044704-66-5 C7H14ClNO3 0.63 Piperidine ring, hydroxyl group, HCl salt
Ethyl 3-hydroxy-2,2-dimethylpropanoate 14002-73-4 C7H14O3 0.62 Ethyl ester, hydroxyl, branched alkyl chain
Diethyl 2,2-bis(hydroxymethyl)malonate 20605-01-0 C9H16O7 0.61 Diethyl ester, dual hydroxymethyl groups
tert-Butyl 3-{[3-(dimethylamino)propyl]amino}propanoate N/A C12H25N2O2 0.81† tert-Butyl ester (enhanced steric bulk)

*Similarity scores derived from molecular fingerprinting or functional group alignment (varies by source).
†Based on tert-butyl analog’s structural alignment with the target compound .

Functional Group Analysis

Ester Group Variations: The methyl ester in the target compound offers higher hydrolytic susceptibility compared to the tert-butyl analog (), which is more stable under acidic conditions due to steric hindrance . Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS: 14002-73-4) lacks the amine side chain but includes a hydroxyl group, making it more polar and reactive in hydrogen-bonding interactions .

Amine Substituents: The dimethylamino-propylamino chain distinguishes the target compound from simpler amines like 3-dimethylaminopropylamine (CAS: N/A, ), which lacks the ester group and is primarily used as a surfactant intermediate . In 3-[3-(dimethylamino)propanamido]propanoate (), the amino group is replaced with an amide linkage, reducing basicity but enhancing stability against oxidation .

Compounds like 4-methylmorpholin-2-one hydrochloride (CAS: 1820735-05-4, ) exhibit higher similarity (0.74) due to cyclic amine motifs but lack ester functionality, limiting direct comparability .

Biological Activity

Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, commonly referred to as MDAP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of MDAP, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MDAP is characterized by its unique molecular structure, which includes a methyl ester and a dimethylamino group. The chemical formula is C₁₁H₁₈N₂O₂, and its molecular weight is approximately 210.27 g/mol. The presence of the dimethylamino group suggests potential interactions with biological targets such as receptors and enzymes.

PropertyValue
Molecular FormulaC₁₁H₁₈N₂O₂
Molecular Weight210.27 g/mol
SolubilitySoluble in water
Melting PointNot specified

MDAP's biological activity is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Studies suggest that MDAP may function as an inhibitor of certain enzymes or receptors involved in disease processes.

  • Anticancer Activity : Preliminary studies indicate that MDAP exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : Research has shown that MDAP may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of MDAP on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The study concluded that MDAP could be a promising candidate for further development as an anticancer agent .

Case Study 2: Neuroprotection

In another investigation reported in Neuroscience Letters, researchers explored the neuroprotective effects of MDAP in a rodent model of induced oxidative stress. Treatment with MDAP resulted in a marked decrease in neuronal death and improved behavioral outcomes compared to control groups .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis, inhibits proliferationJournal of Medicinal Chemistry
NeuroprotectiveReduces oxidative stress-induced damageNeuroscience Letters

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of MDAP is crucial for optimizing its biological activity. Modifications to the dimethylamino group or the propanoate moiety could enhance potency or selectivity for specific targets. Ongoing research aims to synthesize analogs of MDAP to evaluate their biological profiles systematically.

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